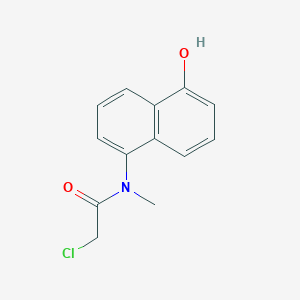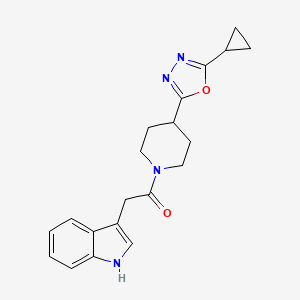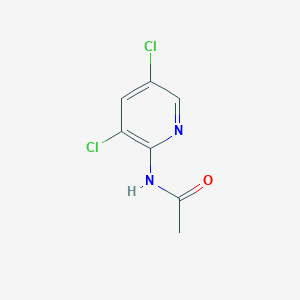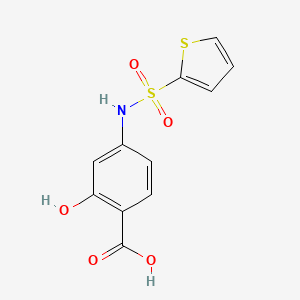
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiadiazole derivatives, including structures similar to the compound , are typically synthesized through multi-step chemical reactions. These reactions often involve the condensation of amides and thiols with various halides or isothiocyanates, followed by cyclization to form the thiadiazole core. For instance, compounds with similar structures have been synthesized using one-step reactions or through the condensation catalysis involving carbodiimide condensation techniques (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives plays a crucial role in their chemical behavior and interactions. X-ray diffraction methods and computational studies, including density functional theory (DFT) calculations, are common techniques used to elucidate the structure, confirm the geometry, and understand the electronic properties of these compounds. For example, the crystal structure of similar compounds has been determined, revealing detailed insights into their molecular geometry and confirming structural hypotheses through spectroscopic data (Marjani, 2013).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including N-S bond formation, which is a key step in synthesizing such compounds. The reactivity can be further explored through electrochemical oxidative methods for intramolecular N-S bond formation, leading to the efficient synthesis of thiadiazole derivatives under mild conditions (Yang et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research into compounds with the 1,3,4-thiadiazole moiety often focuses on their synthesis and biological evaluation. For example, Anekal and Biradar (2017) synthesized a series of compounds from Ethyl 2-hydrazinyl-5,6-dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylate and various substituted indole-3-carboxaldehydes. These compounds were evaluated for antimicrobial, analgesic, and anti-inflammatory activities, demonstrating significant potential in these areas (Anekal & Biradar, 2017).
Antimicrobial and Antifungal Activities
The search for new antimicrobial and antifungal agents is a crucial area of research. Başoğlu et al. (2013) investigated compounds containing penicillanic or cephalosporanic acid moieties combined with a 1,3,4-thiadiazole nucleus, finding good to moderate antimicrobial activity against various microorganisms. Some compounds also exhibited antiurease and antilipase activities, highlighting the therapeutic versatility of these molecules (Başoğlu et al., 2013).
Anticancer Activity
The development of anticancer agents is another significant field of application. The synthesis of new 1,3,4-thiadiazole derivatives and their evaluation as possible anticancer agents have been a focus. Çevik et al. (2020) synthesized N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives and investigated their anticancer activities, revealing promising cytotoxic activity against cancer cell lines (Çevik et al., 2020).
Antiepileptic Activity
Malygin (2020) explored the antiepileptic activity of a new amide derivative of valproic acid and 1,3,4-thiadiazole, showing significant antiepileptic effects in experimental models. This study suggests the potential of such derivatives in developing new treatments for epilepsy (Malygin, 2020).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with the compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-3-4-8-13(21)18-15-19-20-16(24-15)23-10-14(22)17-12-7-5-6-11(2)9-12/h5-7,9H,3-4,8,10H2,1-2H3,(H,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNANHJGRAJMBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482886.png)
![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2482887.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)
![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)
![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)


![5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole](/img/structure/B2482901.png)

